

An In-depth Technical Guide to Ethyl 2-chloropyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-chloropyrimidine-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **Ethyl 2-chloropyrimidine-5-carboxylate**, a key intermediate in the synthesis of various pharmaceuticals.^[1] This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its primary application.

Core Compound Data

Ethyl 2-chloropyrimidine-5-carboxylate is an organic compound featuring a chlorinated pyrimidine core and a carboxylate ester functional group.^[1] These features make it a reactive and versatile intermediate in organic synthesis.^[1]

Parameter	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[2] [3] [4] [5] [6]
Molecular Weight	186.60 g/mol	[2] [7]
CAS Number	89793-12-4	[2] [3] [4]
Appearance	White to light yellow liquid or solid	[1] [8]
Melting Point	52-60°C	[1] [5]
Boiling Point	80°C at 760mmHg	[1] [5]
Synonyms	2-Chloro-pyrimidine-5-carboxylic acid ethyl ester, Ethyl 2-chloro-5-pyrimidinecarboxylate	[1] [2] [3]

Experimental Protocols

A common method for the synthesis of **Ethyl 2-chloropyrimidine-5-carboxylate** involves the chlorination of a pyrimidine precursor. The following protocol is a representative example.

Synthesis of **Ethyl 2-chloropyrimidine-5-carboxylate**[\[4\]](#)[\[8\]](#)

Materials:

- 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
- Phosphorus oxychloride (POCl₃)
- N,N-dimethylaniline
- Ice water
- 2 N Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)

- Silica gel for column chromatography
- Petroleum ether

Procedure:

- A mixture of 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is prepared in a suitable reaction vessel.[4][8]
- The mixture is heated to reflux and maintained for 1.5 hours.[4][8]
- After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. [4][8]
- The residue is carefully quenched by the addition of ice water (10 mL).[4][8]
- The pH of the mixture is adjusted to 7-8 with 2 N NaOH solution.[4]
- The aqueous mixture is then extracted with ethyl acetate.[4][8]
- The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated under reduced pressure to yield the crude product.
- The crude residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate in petroleum ether (5% v/v) as the eluent.[4][8]
- The fractions containing the pure product are combined and concentrated to yield **Ethyl 2-chloropyrimidine-5-carboxylate**.[4][8]

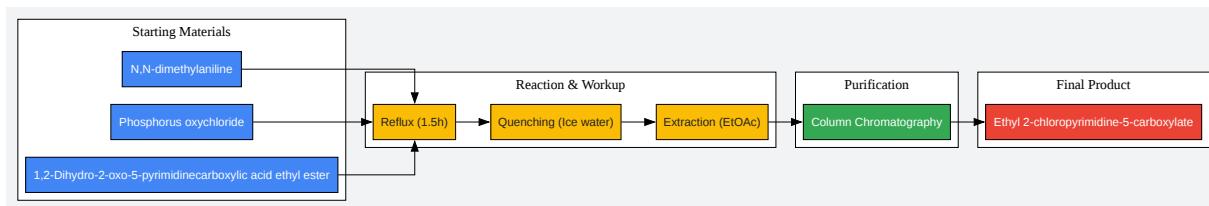
Applications in Drug Development

Ethyl 2-chloropyrimidine-5-carboxylate is a crucial building block in the pharmaceutical industry.[1] Its primary application is in the synthesis of Retinoid X receptor (RXR) agonists, which are investigated for the treatment of various cancers.[1][5][8] The chlorinated pyrimidine

moiety allows for further chemical modifications and the construction of more complex, biologically active molecules.

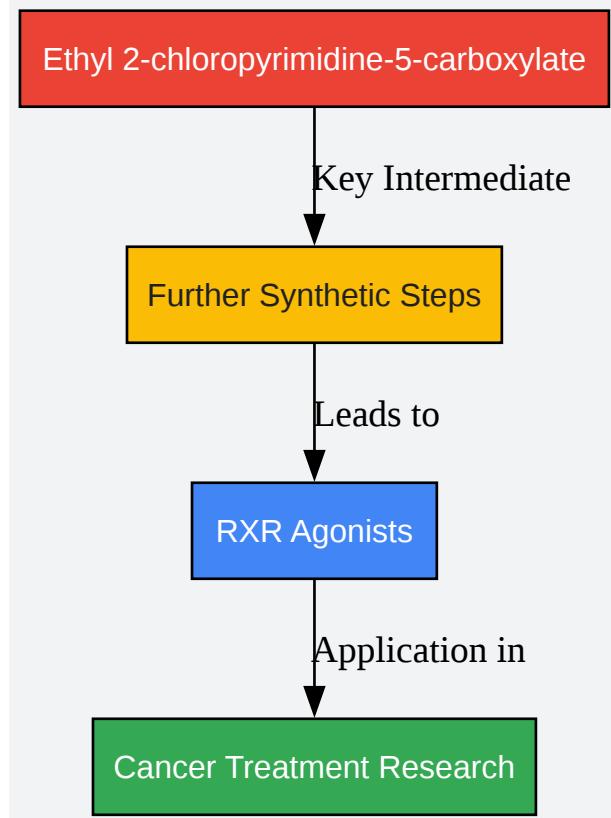
Diagrams

The following diagrams illustrate the synthesis workflow and the role of **Ethyl 2-chloropyrimidine-5-carboxylate** as a chemical intermediate.



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Caption: Synthetic workflow for **Ethyl 2-chloropyrimidine-5-carboxylate**.



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Caption: Role as an intermediate in the synthesis of RXR agonists.

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